3-Bromo-5-(pyrrolidin-1-yl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

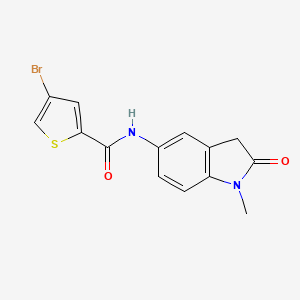

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is a chemical compound that contains a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is characterized by a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are likely to be influenced by the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group . These functional groups can participate in various types of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are determined by its molecular structure . For example, the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group can influence its polarity, solubility, stability, and other properties .科学研究应用

Inhibitor Design for Overcoming Insecticide Resistance

The compound has been used in the design of inhibitors to overcome insecticide resistance . It was used in the creation of boronic acid inhibitors of the carboxylesterase αE7 from the agricultural pest Lucilia cuprina . These inhibitors were found to act synergistically with organophosphates (OPs) to reduce the amount of OP required to kill L. cuprina by up to 16-fold and abolish resistance .

Structural Studies

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” has been used in structural studies, particularly in the study of alpha-esterase-7 . The compound was used in complex with alpha-esterase-7, providing insights into the structure and function of this enzyme .

Biological Research

The compound is used in biological research, particularly in the study of neglected diseases . It has been used in the synthesis of macrocycles, which are potential therapeutic agents in neglected diseases .

Chemical Synthesis

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is used in chemical synthesis . It has been used in the synthesis of various compounds, contributing to the development of new materials and pharmaceuticals .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications . It is provided by companies like Sigma-Aldrich, which supply it to researchers for use in their experiments .

Pyrimidine Derivatives

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is used in the synthesis of pyrimidine derivatives . These derivatives have various applications in medicinal chemistry and drug discovery .

作用机制

The mechanism of action of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is likely to depend on its molecular structure and the specific biological target it interacts with . For example, compounds with a pyrrolidine ring have been found to exhibit different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .

安全和危害

未来方向

The future directions for research on “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” or by exploring different synthetic strategies .

属性

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-5-9(8-13)6-11(7-10)14-3-1-2-4-14/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXHUVROIPCLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(pyrrolidin-1-yl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)

![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)